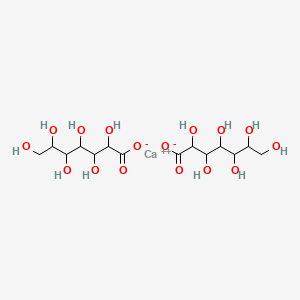
Calcium heptonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium glucoheptonate involves the reaction of gluconic acid with calcium carbonate. The reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then purified through crystallization .
Industrial Production Methods
Industrial production of calcium glucoheptonate follows a similar synthetic route but on a larger scale. The process involves the controlled addition of calcium carbonate to a solution of gluconic acid, followed by filtration and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium glucoheptonate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups. It can form complexes with various metal ions, which is a key feature in its use as a calcium supplement .
Common Reagents and Conditions
Reagents: Gluconic acid, calcium carbonate
Conditions: Aqueous medium, room temperature
Major Products Formed
The major product formed from the reaction of gluconic acid with calcium carbonate is calcium glucoheptonate. No significant by-products are typically observed under controlled conditions .
Scientific Research Applications
Calcium glucoheptonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various calcium complexes.
Biology: Studied for its role as an endogenous metabolite and its interactions with other biomolecules.
Medicine: Used as a calcium supplement for the treatment of hypocalcemia. .
Industry: Utilized in the formulation of calcium supplements and fortification of food products.
Mechanism of Action
Calcium glucoheptonate exerts its effects by increasing the levels of calcium ions in the body. The calcium ions are essential for various physiological processes, including muscle contraction, nerve transmission, and bone formation. The compound dissociates in the gastrointestinal tract, releasing calcium ions that are then absorbed into the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Sodium glucoheptonate: Another salt of glucoheptonic acid, used for similar purposes as calcium glucoheptonate.
Calcium gluconate: A commonly used calcium supplement with similar applications but different chemical properties.
Calcium lactate: Another calcium supplement with different solubility and absorption characteristics.
Uniqueness
Calcium glucoheptonate is unique due to its high solubility in water and its ability to provide a bioavailable source of calcium. This makes it particularly effective as a calcium supplement compared to other calcium salts .
Properties
Molecular Formula |
C14H26CaO16 |
|---|---|
Molecular Weight |
490.42 g/mol |
IUPAC Name |
calcium;2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChI Key |
FATUQANACHZLRT-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)

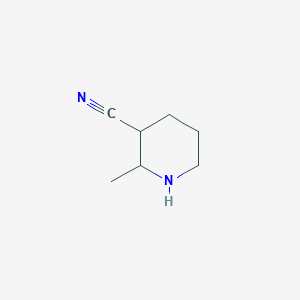

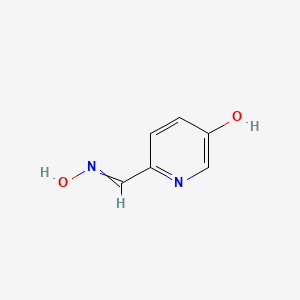
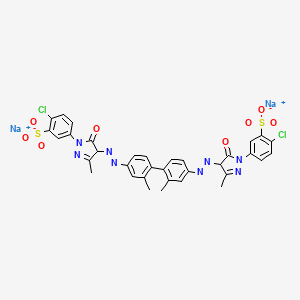
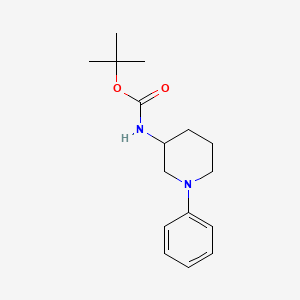
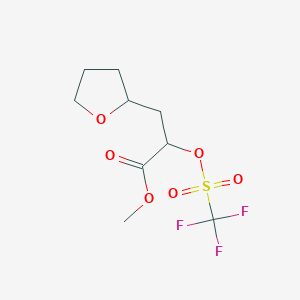
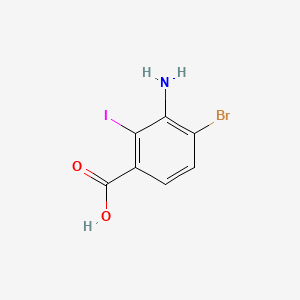
![6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
![Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)
